molecular formula C12H10Cl2N2O2S B2522747 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1207045-93-9

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2522747
CAS RN: 1207045-93-9
M. Wt: 317.18
InChI Key: XBDBQMKQFHNTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic acetamide derivatives typically involves multi-step reactions starting with the acylation of amines or the reaction of activated acids with heterocyclic compounds. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazinolysis, cyclization, and final substitution reactions . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides is achieved by alkylation of a quinazolinone derivative with chloromethylbenzene . These methods could potentially be adapted for the synthesis of "2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by FT-IR, 1H and 13C NMR, and X-ray crystallography . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic acetamides can be influenced by the presence of functional groups and the nature of the heterocycle. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further undergo hydrolysis and alcoholysis reactions . The chemical reactivity of "2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide" would likely be influenced by the electron-withdrawing effects of the dichlorophenoxy group and the electron-donating effects of the methylisothiazolyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. Computational methods, such as density functional theory (DFT), can be used to predict these properties and to analyze the electronic structure of the compounds . The physical properties are important for the formulation of these compounds as drugs and their behavior in biological systems.

Scientific Research Applications

Synthesis and Structural Analysis

Research involving compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide primarily focuses on their synthesis and structural characterization. For instance, Xue et al. (2008) reported on the synthesis and crystal structure of a novel compound related to this structure, providing insights into its molecular configuration and potential interactions based on crystallographic analysis (Xue, Si-jia, et al., 2008).

Biological and Pharmacological Applications

Research on similar compounds has explored their biological and pharmacological applications. For example, Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-Oxadiazole derivatives in rats, demonstrating their potential in medical applications (Basra, Muhammadasim Raza, et al., 2019). This suggests that compounds with related structures could also possess significant pharmacological benefits.

Molecular Docking and Drug Development

The synthesis and evaluation of derivatives of similar compounds for their antimicrobial and anticancer activities have been subjects of interest. Mehta et al. (2019) synthesized and evaluated a series of derivatives for their in vitro antimicrobial and anticancer activities, along with molecular docking studies to assess their potential as drug candidates (Mehta, S., et al., 2019).

Environmental and Agricultural Applications

In addition to biomedical research, compounds with similar structures have been studied for their environmental and agricultural applications. Pernak et al. (2013) synthesized ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, exploring their use as herbicides and plant growth regulators, indicating the potential agricultural applications of related compounds (Pernak, J., et al., 2013).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-7-4-12(19-16-7)15-11(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBQMKQFHNTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.